N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring an indole ring system, a trifluoromethyl group, and a propanamide moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a trifluoromethylated hydrocarbon.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, while the trifluoromethyl group can enhance the compound's stability and binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanamide: Similar structure but with a pyrrolopyridine ring instead of indole.
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide: Similar but without the methyl group on the indole nitrogen.
Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the indole ring make this compound unique compared to similar structures. These features can influence its biological activity and chemical properties.
This comprehensive overview provides a detailed understanding of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-26-11-10-15-12-16(5-8-18(15)26)19(27)13-25-20(28)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,10-12,19,27H,4,9,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYMDCZVAIKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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